molecular formula C12H18N4O2 B2817169 Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1235199-36-6

Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No. B2817169
CAS RN: 1235199-36-6
M. Wt: 250.302
InChI Key: PBZSHKGKIGLHRA-UHFFFAOYSA-N
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Description

Piperidine and pyrimidine are both important structures in medicinal chemistry . Piperidine is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms . Pyrimidine is a similar six-membered ring but contains two nitrogen atoms . Compounds containing these structures have been shown to exhibit diverse types of biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied. For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of these compounds can be complex and varies based on the specific substituents present . For example, a triclinic crystal system was observed for a certain pyrimidine derivative .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be diverse and are often used to create libraries of novel heterocyclic compounds with potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can also vary widely. For example, pyrimidine is a much weaker base than pyridine and is soluble in water .

Scientific Research Applications

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, such as the one , have been found to exhibit significant anti-fibrotic activities . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Leukemia Treatment

Imatinib, a compound that shares structural similarities with “Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate”, is one of the most used therapeutic agents to treat chronic myelogenic leukemia . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Inhibition of PKB Kinase Activity

Compounds similar to “Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate” have been found to inhibit PKB kinase activity . This could potentially be used in the treatment of diseases where PKB kinase activity is a factor.

Cognitive Disorders Treatment

A compound named PF-04447943, which has a similar structure to “Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate”, has been discovered for the treatment of cognitive disorders . This compound is a selective brain penetrant PDE9A inhibitor .

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit antimicrobial activities . Therefore, “Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate” could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

Compounds containing a pyrimidine moiety are also known to have antiviral properties . This suggests that “Methyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate” could potentially be used in the development of antiviral drugs.

Safety and Hazards

The safety and hazards associated with these compounds can vary based on their specific structure. Some compounds may present hazards such as skin corrosion or toxicity if ingested, inhaled, or in contact with skin .

Future Directions

The future directions in this field involve the continued development of novel heterocyclic compounds with potential biological activities. This includes the design of new synthetic routes and the evaluation of their pharmacological properties .

properties

IUPAC Name

methyl N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-18-12(17)15-9-10-3-7-16(8-4-10)11-13-5-2-6-14-11/h2,5-6,10H,3-4,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZSHKGKIGLHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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